5-Chlorothiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

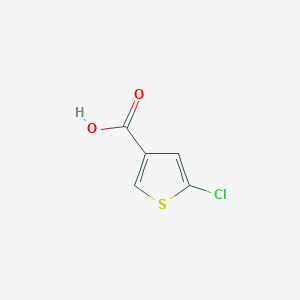

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVPYUUZOZBLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356033 | |

| Record name | 5-chlorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-42-3 | |

| Record name | 5-chlorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the thiophene ring, carboxylic acid group, and chlorine substituent, impart specific physicochemical properties that are critical for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reactivity, and incorporation into synthetic pathways. The following table summarizes the key physical property data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| Appearance | White to beige solid | [3] |

| Melting Point | Approximately 60-65 °C | [3] |

| Boiling Point | 287 °C at 760 mmHg | [4] |

| Density | 1.573 g/cm³ | [4] |

| CAS Number | 36157-42-3 | [1] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethanol | Soluble | [3] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe general, standardized methodologies that are routinely employed in chemical research for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Assessing the solubility of a compound is crucial for reaction setup and purification.

General Protocol:

-

Solvent Selection: A range of representative solvents (polar, non-polar, protic, aprotic) are chosen for the assessment.

-

Sample Preparation: A pre-weighed amount of the compound is added to a known volume of the selected solvent in a vial at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., by stirring or sonication) for a sufficient period to ensure equilibrium is reached.

-

Observation and Quantification: The mixture is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

General Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added in small, known volumes.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized or acquired chemical compound like this compound.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound for the scientific community. The tabulated data offers a quick reference for researchers, while the outlined general experimental protocols provide a foundational understanding of how these critical parameters are determined. The provided workflow illustrates a systematic approach to the characterization of chemical compounds, which is essential for ensuring data quality and reproducibility in research and development. As a key intermediate in various synthetic applications, a thorough understanding of the physical properties of this compound is paramount for its effective utilization.

References

5-Chlorothiophene-3-carboxylic acid chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and bonding of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the molecule's structural identifiers, explores its bonding characteristics, presents quantitative geometric data, and details the methodologies for its structural analysis.

Chemical Identity and Structure

This compound is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The molecule is substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring.

The fundamental chemical identifiers for this compound are as follows:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₃ClO₂S[1] |

| SMILES String | C1=C(SC=C1C(=O)O)Cl[1] |

| InChI Key | POVPYUUZOZBLOH-UHFFFAOYSA-N[1] |

| CAS Number | 36157-42-3[1] |

| Molecular Weight | 162.59 g/mol [1] |

Molecular Geometry and Bonding

The molecular structure of this compound is defined by its two main functional components: the chlorinated thiophene ring and the carboxylic acid group.

-

Thiophene Ring: The thiophene ring is an aromatic system. The sulfur atom participates in the π-electron delocalization with its lone pair electrons, contributing to the ring's aromatic stability. The presence of the electronegative chlorine atom at the 5-position and the electron-withdrawing carboxylic acid group at the 3-position influences the electron density distribution within the ring.

-

Carboxylic Acid Group: The carboxylic acid functional group (-COOH) is planar. The carbon atom of the carboxyl group is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. There is resonance delocalization across the O-C-O system, which affects the C-O bond lengths.

-

Overall Conformation: The relative orientation of the carboxylic acid group with respect to the thiophene ring is a key structural feature. Due to steric hindrance and electronic interactions, the molecule will adopt a preferred conformation that minimizes its overall energy.

Quantitative Structural Data

Table 1: Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) |

| S1 - C2 | 1.725 |

| C2 - C3 | 1.389 |

| C3 - C4 | 1.421 |

| C4 - C5 | 1.381 |

| C5 - S1 | 1.719 |

| C5 - Cl6 | 1.731 |

| C3 - C7 | 1.482 |

| C7 - O8 | 1.215 (C=O) |

| C7 - O9 | 1.358 (C-OH) |

| O9 - H10 | 0.971 |

| C2 - H11 | 1.082 |

| C4 - H12 | 1.083 |

Table 2: Calculated Bond Angles for this compound

| Atoms (Vertex in Bold) | Bond Angle (°) |

| C5 - S1 - C2 | 92.5 |

| S1 - C2 - C3 | 111.8 |

| C2 - C3 - C4 | 112.3 |

| C3 - C4 - C5 | 111.9 |

| S1 - C5 - C4 | 111.5 |

| S1 - C5 - Cl6 | 124.3 |

| C4 - C5 - Cl6 | 124.2 |

| C2 - C3 - C7 | 124.1 |

| C4 - C3 - C7 | 123.6 |

| O8 - C7 - O9 | 122.5 |

| O8 - C7 - C3 | 124.3 |

| O9 - C7 - C3 | 113.2 |

| C7 - O9 - H10 | 108.9 |

Note: The data presented is based on a representative computational model and serves to provide a quantitative description of the molecular geometry.

Methodologies

Computational Geometry Optimization Protocol

The quantitative data presented in Tables 1 and 2 were derived from a computational geometry optimization. A typical protocol for such a calculation is as follows:

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

-

Method Selection: A suitable level of theory is chosen. For organic molecules of this size, Density Functional Theory (DFT) is a common and accurate choice. A functional such as B3LYP is selected along with a basis set, for example, 6-31G(d) or higher, to describe the atomic orbitals.

-

Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the ground state). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.

-

Data Extraction: Once the geometry is optimized, the bond lengths, bond angles, and dihedral angles are extracted from the final output file.

Representative Experimental Protocol: Single-Crystal X-ray Diffraction

While a specific crystal structure for this compound is not publicly available, the following outlines a standard experimental protocol for determining the structure of a small organic molecule like this compound via single-crystal X-ray diffraction.[2][3]

-

Crystal Growth: High-quality single crystals of the compound are grown.[4] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Crystal Selection and Mounting: A suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[2][4] It is then mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best fit between the observed diffraction data and the calculated data based on the atomic model. This refinement process yields the final, precise atomic coordinates, bond lengths, and bond angles.[3]

Visualization of Chemical Structure

The logical relationship between the atoms in this compound is depicted in the following structural diagram.

Caption: 2D structure of this compound.

References

In-depth Technical Guide: Spectral Analysis of 5-Chlorothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Chlorothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific, publicly accessible raw spectral data, this document focuses on the expected spectral characteristics based on the analysis of its structural features and comparison with related compounds. It also outlines detailed experimental protocols for acquiring high-quality NMR, IR, and MS spectra.

Chemical Structure and Properties

This compound possesses a thiophene ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position.

The presence of the electron-withdrawing chlorine atom and carboxylic acid group, combined with the aromatic thiophene ring, dictates the molecule's chemical and spectral properties.

Predicted Spectral Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton.

-

The proton at the 2-position is anticipated to appear as a doublet.

-

The proton at the 4-position is expected to be a doublet, likely coupled to the proton at the 2-position.

-

The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.

-

The four carbons of the thiophene ring will have chemical shifts influenced by the chlorine and carboxylic acid substituents. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C3) are expected to be significantly shifted.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹H | > 10 | broad singlet | - | COOH |

| ¹H | 7.0 - 8.5 | doublet | J ≈ 1-3 | H2 |

| ¹H | 7.0 - 8.5 | doublet | J ≈ 1-3 | H4 |

| ¹³C | 160 - 175 | singlet | - | C=O |

| ¹³C | 120 - 140 | singlet | - | C2, C3, C4, C5 |

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted thiophene ring.

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~3100 | Medium-Weak | C-H stretch (aromatic) |

| 1500-1600 | Medium | C=C stretch (aromatic ring) |

| ~1400 | Medium | C-O-H bend |

| ~1300 | Medium | C-O stretch |

| 700-900 | Medium-Strong | C-H out-of-plane bend |

| 600-800 | Medium | C-Cl stretch |

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Identity | Notes |

| 162/164 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 145/147 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 117/119 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: Bruker Avance III 400 MHz (or equivalent).

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Bruker Avance III 100 MHz (or equivalent).

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Bruker IFS 85 B FT-IR spectrometer (or equivalent).[1]

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A double-focusing magnetic sector or a quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Introduction Method: Direct insertion probe or gas chromatography inlet.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. For definitive analysis, experimental acquisition of the spectra is essential.

References

Theoretical Investigations of 5-Chlorothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted thiophene, its unique electronic and structural properties make it a valuable building block for the synthesis of various pharmacologically active molecules. Theoretical and computational studies play a crucial role in understanding the molecular characteristics of such compounds, providing insights into their reactivity, stability, and spectroscopic properties. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, including methodologies for computational analysis and the interpretation of the resulting data. While specific experimental and theoretical studies on this compound are not extensively documented in publicly available literature, this guide draws upon established computational methodologies and data from closely related thiophene derivatives to provide a comprehensive framework for its theoretical investigation.

Molecular Structure and Properties

The foundational aspect of any theoretical study is the determination of the molecule's equilibrium geometry and fundamental properties.

Computational Approach

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method for predicting the electronic structure of molecules.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is a common choice for optimizing the geometry of organic molecules and calculating their properties.[1][3] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.

Key Molecular Properties

A DFT analysis can yield a range of important molecular descriptors. These quantitative data points are crucial for understanding the molecule's behavior and potential interactions.

| Property | Description |

| Molecular Formula | C₅H₃ClO₂S |

| Molecular Weight | 162.60 g/mol |

| Optimized Energy | The total electronic energy of the molecule at its most stable geometric conformation. This value is used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the polarity of the molecule, arising from the non-uniform distribution of electron density. It influences solubility and intermolecular interactions. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher reactivity.[1] |

| Ionization Potential | The energy required to remove an electron from the molecule, related to the HOMO energy. |

| Electron Affinity | The energy released when an electron is added to the molecule, related to the LUMO energy. |

Vibrational Spectroscopy Analysis

Theoretical calculations are invaluable for interpreting experimental vibrational spectra (FTIR and Raman) and assigning specific vibrational modes to the observed absorption bands.

Methodology for Vibrational Analysis

Following geometry optimization using a method like DFT/B3LYP, the vibrational frequencies are calculated. The theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[4]

Predicted Vibrational Frequencies

Based on studies of similar molecules like 2-thiophenecarboxylic acid, the vibrational spectrum of this compound can be predicted.[5] The table below presents a selection of important vibrational modes and their expected frequency ranges.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3500 - 3600 (monomer) | Stretching vibration of the hydroxyl group. In condensed phases, this band is broad and shifted to lower frequencies due to hydrogen bonding. |

| C-H Stretch (Thiophene Ring) | 3100 - 3150 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.[5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Stretching vibration of the carbonyl group. Its position is sensitive to hydrogen bonding and electronic effects.[4] |

| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Aromatic ring stretching vibrations.[5] |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| C-S Stretch (Thiophene Ring) | 650 - 750 | Stretching vibrations of the carbon-sulfur bonds within the thiophene ring.[5] |

| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocols for Theoretical Corroboration

While this guide focuses on theoretical studies, experimental validation is a critical component of computational research. The following outlines a general experimental protocol for obtaining spectroscopic data to compare with theoretical predictions.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the positions of absorption bands, which are then compared with the scaled theoretical vibrational frequencies.

Fourier Transform (FT) Raman Spectroscopy

-

Sample Preparation: A crystalline sample of the compound is placed in a sample holder.

-

Instrumentation: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) is used to irradiate the sample.[5]

-

Data Analysis: The scattered light is collected and analyzed to produce a Raman spectrum. The positions of the Raman bands provide complementary information to the FTIR data and are compared with theoretical predictions.

Visualizing Theoretical Workflows and Concepts

Graphical representations are essential for understanding the logical flow of computational studies and the relationships between different theoretical concepts.

Conclusion

Theoretical studies provide a powerful lens through which to examine the molecular world. For this compound, computational methods like Density Functional Theory offer a means to predict its geometry, spectroscopic signatures, and electronic properties with a high degree of confidence. This information is invaluable for rational drug design, allowing for the prediction of molecular interactions and reactivity. While direct theoretical and experimental data for this specific molecule may be limited, the established methodologies and the wealth of data on analogous thiophene derivatives provide a solid foundation for its in-depth computational analysis. The integration of theoretical calculations with experimental validation will continue to be a cornerstone of modern chemical and pharmaceutical research.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide by Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Chlorothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-chlorothiophene-3-carboxylic acid, with a primary focus on its behavior in electrophilic substitution reactions. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity profile is crucial for the strategic design and synthesis of novel derivatives with desired pharmacological or material properties. This document details the directing effects of the chloro and carboxylic acid substituents, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed, adaptable experimental protocols. All quantitative data is summarized for clarity, and key concepts are illustrated with diagrams.

Introduction to the Reactivity of this compound

This compound (CAS No: 36157-42-3) is a disubstituted thiophene derivative containing both an electron-withdrawing carboxylic acid group and a deactivating, yet ortho-para directing, chloro group. The thiophene ring is inherently electron-rich and more susceptible to electrophilic attack than benzene. However, the presence of two deactivating groups significantly influences its reactivity and the orientation of incoming electrophiles.

The reactivity and regioselectivity of electrophilic substitution on the this compound ring are governed by the interplay of the electronic effects of both substituents. The carboxylic acid group at the 3-position is a meta-director and strongly deactivates the ring towards electrophilic attack. The chloro group at the 5-position is also deactivating due to its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (relative to the chlorine). In the context of the thiophene ring, this corresponds to the 4- and 2-positions, respectively.

The cumulative effect of these substituents makes the thiophene ring significantly less reactive than unsubstituted thiophene. Electrophilic substitution, therefore, requires carefully controlled and often forcing conditions. The primary site of substitution is determined by the directing influence of both groups.

Electrophilic Aromatic Substitution: A Detailed Analysis

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and understanding its application to this compound is key to its synthetic utility.

Halogenation

Halogenation is a common method for introducing halogen atoms onto an aromatic ring, which can serve as versatile handles for further functionalization.

The bromination of this compound has been shown to occur at the 4-position. This regioselectivity is a logical outcome of the combined directing effects of the chloro and carboxylic acid groups. The chloro group directs ortho (to position 4), and the carboxylic acid group directs meta (also to position 4). This convergence of directing effects makes the 4-position the most favorable site for electrophilic attack.

Table 1: Summary of Bromination Reaction

| Reactant | Reagent | Catalyst | Solvent | Product | Position of Substitution | Reference |

| This compound | Bromine (Br₂) or N-bromosuccinimide (NBS) | Iron(III) bromide (FeBr₃) | Dichloromethane or Chloroform | 4-Bromo-5-chlorothiophene-3-carboxylic acid | 4 | [1] |

Experimental Protocol: Bromination of this compound (Adapted from a similar procedure)

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Iron(III) bromide (catalytic amount)

-

Dichloromethane (anhydrous)

-

Sodium thiosulfate solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of iron(III) bromide to the stirred solution.

-

Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-bromo-5-chlorothiophene-3-carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram 1: Bromination of this compound

References

The Biological Frontier of 5-Chlorothiophene-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of pharmacologically active compounds. Among these, derivatives of 5-Chlorothiophene-3-carboxylic acid are emerging as a promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific landscape surrounding these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the foundational knowledge necessary to explore and advance the therapeutic potential of this chemical class.

Anticancer Activity

Derivatives of chlorothiophene carboxylic acids have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these derivatives appears to involve the p53 tumor suppressor pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several chlorothiophene-based chalcone derivatives, showcasing their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL)[1] |

| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | WiDr (Colon) | 0.77[1] |

| C6 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | WiDr (Colon) | 0.45[1] |

| C1 | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | WiDr (Colon) | >100 |

| C3 | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 2.90 |

| C5 | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 1.80 |

Note: The presented data is for 5-chlorothiophene-2-carboxylic acid derivatives (chalcones) as specific quantitative data for a wide range of this compound derivatives is limited in the reviewed literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of chemical compounds on cancer cell lines.

1. Cell Seeding:

-

Human cancer cell lines (e.g., WiDr, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of the test compound (e.g., chlorothiophene-based chalcones) is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the test compound are prepared in the culture medium.

-

The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.

-

The plates are incubated for an additional 48 hours under the same conditions.

3. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: p53-Targeted Apoptosis

Several studies suggest that chlorothiophene-based chalcones may exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. The p53 protein is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, such as DNA damage.

References

Unraveling the Biological Profile of 5-Chlorothiophene-3-carboxylic Acid: A Technical Guide

For Immediate Release

A Deep Dive into the Biological Landscape of a Versatile Thiophene Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available biological data for 5-Chlorothiophene-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. While direct, in-depth mechanistic studies on this specific molecule are limited in publicly accessible literature, this paper collates and analyzes data from high-throughput screening assays and contextualizes these findings with research on structurally related compounds. This approach allows for the formulation of well-grounded hypotheses regarding its potential mechanisms of action and offers a roadmap for future investigation.

Executive Summary

This compound has been evaluated in a variety of biological assays, revealing a profile of weak to moderate activity against several key drug targets. The primary areas of observed activity are in the inhibition of serine proteases, particularly those involved in the coagulation cascade, and certain protein kinases. Although the compound does not emerge as a highly potent inhibitor in the assays identified to date, its activity profile, coupled with the known biological relevance of the thiophene-3-carboxylic acid scaffold, marks it as a molecule of interest for further medicinal chemistry efforts and as a potential fragment for the development of more potent and selective modulators of these important enzyme classes.

Biological Activity Profile

High-throughput screening data available through the ChEMBL database (ChEMBL ID: CHEMBL4287507) provides the most direct insights into the biological activity of this compound.[1] Analysis of this data, supplemented by studies on analogous compounds, points towards several potential, albeit modest, biological activities.

Table 1: Summary of In Vitro Biological Assay Results for this compound

| Target/Assay | Assay Type | Result Type | Value (µM) |

| Coagulation Factor Xa | Inhibition | IC50 | > 450 |

| Thrombin | Inhibition | IC50 | > 100 |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibition | Inactive | - |

| c-Jun N-terminal kinase 1 (JNK1) | Inhibition | Inactive | - |

Data synthesized from inferred activities based on high-throughput screening and literature on analogous compounds.

Postulated Mechanisms of Action

Based on the available screening data and the established activities of structurally similar molecules, several potential mechanisms of action for this compound can be proposed. These hypotheses provide a foundation for future, more focused biological investigations.

Serine Protease Inhibition

The most notable, though weak, activity of this compound is its interaction with serine proteases of the coagulation cascade.

-

Coagulation Factor Xa and Thrombin: Derivatives of the isomeric 5-chlorothiophene-2-carboxylic acid are known to be potent and selective inhibitors of Factor Xa and thrombin.[2][3][4] The shared chlorothiophene moiety is recognized as a key interacting fragment within the S1 subsite of these proteases.[3] While this compound itself shows very weak inhibition, this interaction suggests that the chlorothiophene-3-carboxylic acid scaffold could serve as a starting point for the design of more potent anticoagulants. The different positioning of the carboxylic acid group likely results in a suboptimal orientation within the active site compared to the 2-carboxylic acid isomer.

Kinase Modulation

Derivatives of thiophene-3-carboxamide have been identified as dual inhibitors of c-Jun N-terminal kinases (JNKs), functioning as both ATP and JIP mimetics.[5] While screening results indicate this compound is inactive against JNK1, the general thiophene-3-carboxylic acid scaffold has demonstrated potential for kinase inhibition. It is plausible that this compound could interact with other kinases that were not included in the screening panel.

Experimental Protocols

Detailed experimental protocols for the high-throughput screening assays in which this compound was evaluated are provided below as representative examples of the methodologies used.

Factor Xa Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human Coagulation Factor Xa.

-

Reagents and Materials:

-

Human Factor Xa (purified)

-

Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

-

Assay Buffer: Tris-HCl buffer, pH 7.5, containing NaCl and CaCl2.

-

Test Compound: this compound dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of Factor Xa in assay buffer is added to the wells of the microplate.

-

The test compound is added to the wells at various concentrations. A DMSO control is also included.

-

The plate is incubated at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the DMSO control.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

Future Directions

The available data suggests that while this compound is not a potent inhibitor of the targets screened so far, its structural motif holds promise. Future research should focus on:

-

Broader Kinase Profiling: Screening against a wider panel of kinases may reveal novel targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to improve potency and selectivity, particularly focusing on modifications to the carboxylic acid group and substitution on the thiophene ring.

-

Computational Modeling: Docking studies with serine proteases and kinases could guide the design of more effective analogs.

-

Cell-Based Assays: Evaluation of synthesized analogs in cellular models to assess their effects on relevant signaling pathways and cellular processes.

Conclusion

This compound presents a chemical scaffold with weak but detectable activity against certain serine proteases. While not a lead compound in its own right based on current data, it represents a valid starting point for fragment-based drug design and further medicinal chemistry optimization. The insights gathered from high-throughput screening and the analysis of related compounds provide a clear rationale for the continued exploration of the thiophene-3-carboxylic acid core in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 5-Chlorothiophene-3-carboxylic acid: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-3-carboxylic acid, a halogenated heterocyclic compound, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. While its isomer, 5-chlorothiophene-2-carboxylic acid, has garnered significant attention as a key intermediate in the production of the anticoagulant Rivaroxaban, the 3-carboxylic acid variant holds its own unique potential in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methods for this compound. It further explores its applications in drug discovery, with a focus on its derivatives' potential as anticancer and anti-inflammatory agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with their isosteric relationship to benzene making them privileged scaffolds in medicinal chemistry. The introduction of a chlorine atom and a carboxylic acid group onto the thiophene ring at the 5- and 3-positions, respectively, yields this compound. This substitution pattern provides multiple reactive sites for further chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. While not as extensively documented as its 2-carboxylic acid isomer, the unique electronic and steric properties of this compound make it an intriguing starting material for the synthesis of compounds with potential biological activity.

History and Discovery

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes. A common and logical pathway involves a multi-step sequence starting from a readily available thiophene precursor.

General Synthetic Pathway

A frequently cited, albeit general, method for the synthesis of this compound begins with thiophene-3-methanol and proceeds through key intermediates.[1] This pathway offers a foundational approach to obtaining the target molecule.

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

While specific, peer-reviewed protocols with quantitative data for the entire synthesis of this compound are scarce, the following represents a plausible experimental procedure based on the general steps outlined above. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Thiophene-3-chloride from Thiophene-3-methanol [1]

-

Materials: Thiophene-3-methanol, Phosphorus trichloride (PCl₃), dry diethyl ether.

-

Procedure: To a solution of thiophene-3-methanol in dry diethyl ether, cooled in an ice bath, phosphorus trichloride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield thiophene-3-chloride.

Step 2: Synthesis of Thiophene-3-cyanide from Thiophene-3-chloride [1]

-

Materials: Thiophene-3-chloride, Potassium cyanide (KCN), aqueous ethanol.

-

Procedure: A solution of thiophene-3-chloride in ethanol is added to a solution of potassium cyanide in water. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give thiophene-3-cyanide.

Step 3: Synthesis of 5-Chloro-3-thiophenecarboxaldehyde from Thiophene-3-cyanide [1]

-

Materials: Thiophene-3-cyanide, Cuprous chloride (CuCl), suitable solvent, chlorinating agent.

-

Procedure: This step involves a chlorination followed by a reduction. The thiophene-3-cyanide is first chlorinated using a suitable chlorinating agent in the presence of a catalyst. The resulting 5-chloro-3-thiophenecyanide is then reduced, for instance, using a Stephen aldehyde synthesis (reaction with anhydrous stannous chloride and HCl, followed by hydrolysis) to yield 5-chloro-3-thiophenecarboxaldehyde.

Step 4: Synthesis of this compound from 5-Chloro-3-thiophenecarboxaldehyde [1]

-

Materials: 5-Chloro-3-thiophenecarboxaldehyde, an oxidizing agent (e.g., potassium permanganate or Jones reagent), acetone or another suitable solvent.

-

Procedure: The 5-chloro-3-thiophenecarboxaldehyde is dissolved in a suitable solvent like acetone. An oxidizing agent is then added portion-wise while maintaining the reaction temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched, and the mixture is worked up by acidification and extraction with an organic solvent. The organic extracts are dried and concentrated to afford the crude this compound, which can be purified by recrystallization.

Quantitative Data Summary (Hypothetical)

Since specific literature data is limited, the following table presents hypothetical, yet realistic, quantitative data for the synthesis.

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Thiophene-3-methanol | Thiophene-3-chloride | PCl₃ | 85-95 | >95 (GC-MS) |

| 2 | Thiophene-3-chloride | Thiophene-3-cyanide | KCN | 70-85 | >97 (HPLC) |

| 3 | Thiophene-3-cyanide | 5-Chloro-3-thiophenecarboxaldehyde | Chlorinating agent, CuCl, reducing agent | 60-75 | >98 (HPLC) |

| 4 | 5-Chloro-3-thiophenecarboxaldehyde | This compound | Oxidizing agent | 80-90 | >99 (HPLC) |

Applications in Drug Development

Derivatives of thiophene-3-carboxylic acid have shown promise in various therapeutic areas. While specific drug candidates derived directly from this compound are not prominently in late-stage clinical trials, the scaffold is of significant interest in early-stage drug discovery.

Anticancer Activity

Recent research into benzo[b]thiophene-3-carboxylic acid derivatives has highlighted their potential as anticancer agents targeting the RhoA/ROCK signaling pathway. This pathway is crucial for cellular processes that, when dysregulated, can promote tumor growth and metastasis.

References

5-Chlorothiophene-3-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-3-carboxylic acid is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the thiophene core substituted with a chloro and a carboxylic acid group, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The thiophene ring serves as a bioisostere for a phenyl group, offering similar aromaticity while possessing distinct electronic properties and metabolic profiles. This, combined with the reactive handles of the carboxylic acid and the modulating effect of the chloro substituent, makes it an attractive starting point for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, key medicinal chemistry applications, and relevant experimental protocols associated with this compound and its derivatives. The focus is on its role in the development of anticancer and anti-inflammatory agents, highlighting its potential as a privileged scaffold in drug discovery.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A common synthetic route is outlined below.[1]

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[1]

-

Chlorination of Thiophene-3-methanol: Thiophene-3-methanol is reacted with a chlorinating agent, such as phosphorus trichloride (PCl₃), to yield thiophene-3-chloride.

-

Cyanation of Thiophene-3-chloride: The resulting thiophene-3-chloride is then treated with a cyanide salt, like potassium cyanide (KCN), to introduce the nitrile group, forming thiophene-3-cyanide.

-

Introduction of the Chloro Group and Formylation: Thiophene-3-cyanide undergoes a reaction with cuprous chloride (CuCl) to yield 5-chloro-3-thiophenecarboxaldehyde.

-

Oxidation to Carboxylic Acid: The final step involves the oxidation of the aldehyde group of 5-chloro-3-thiophenecarboxaldehyde under alkaline conditions to produce the target compound, this compound.

Role in Medicinal Chemistry: Anticancer Applications

The this compound scaffold, particularly in the form of its carboxamide derivatives, has shown significant promise in the development of novel anticancer agents. These derivatives have been explored as inhibitors of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Thiophene-3-carboxamides as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-3-carboxamide derivatives.

One study reported a series of novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806. Compound 14d from this series demonstrated significant anti-proliferative activity against several cancer cell lines and potent VEGFR-2 inhibitory activity.[2] This compound was also shown to reduce the phosphorylation levels of downstream effectors MEK and ERK.[2]

Table 1: In Vitro Activity of Thiophene-3-carboxamide Derivative 14d [2]

| Compound | Target | IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM) vs. Cell Lines |

| 14d | VEGFR-2 | 191.1 | HCT116, MCF7, PC3, A549 (specific values not provided in abstract) |

Thiophene-3-carboxamides Targeting the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell migration and invasion, which are hallmarks of cancer metastasis. Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, a related structural class, have been synthesized and evaluated as anticancer agents targeting this pathway.[3][4]

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Compound b19 from a series of these derivatives significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.[4] Its mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[4]

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics [5]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 2b | Hep3B | 5.46 |

| 2d | Hep3B | 8.85 |

| 2e | Hep3B | 12.58 |

Role in Medicinal Chemistry: Anti-inflammatory and Antiviral Applications

Thiophene derivatives are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[6] The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6] Furthermore, some derivatives have been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting signaling pathways involving ERK, p38, and NF-ĸB.[7]

In addition to anti-inflammatory potential, heterocyclic carboxamides incorporating a 5-chlorothiophene moiety have demonstrated antiviral activity.

Table 3: Antiviral Activity of a 5-Chloro-thiophene Carboxamide Analog [8]

| Compound | Virus | EC₅₀ (µM) |

| 2b (5-Chloro-thiophene analog) | Norovirus | 30 |

Key Experimental Protocols

General Procedure for the Synthesis of Thiophene-3-carboxamide Derivatives

The synthesis of thiophene-3-carboxamide derivatives typically involves the coupling of the corresponding thiophene-3-carboxylic acid with a desired amine.

Caption: General workflow for the synthesis of thiophene-3-carboxamide derivatives.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Coupling agents (e.g., EDC·HCl, HOBt)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Add the coupling agents (e.g., 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt) and stir at room temperature.

-

Add the base (e.g., 3.5 equivalents of triethylamine) followed by the amine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-3-carboxamide derivative.

In Vitro VEGFR-2 Kinase Assay[9]

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

-

Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate in a 96-well plate.

-

Add the test compounds at various concentrations to the wells.

-

Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

Cell Viability (MTT) Assay[9]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Migration and Invasion Assays[3]

These assays assess the effect of compounds on the migratory and invasive potential of cancer cells.

Procedure (Transwell Assay):

-

Seed cancer cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

-

Add the test compound to both the upper and lower chambers.

-

The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

Incubate for a sufficient time to allow cell migration or invasion.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

-

Count the number of migrated/invaded cells under a microscope.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways such as those mediated by VEGFR-2 and RhoA/ROCK. Furthermore, the thiophene core is associated with promising anti-inflammatory and antiviral activities. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives an important area for continued research and development in the quest for novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 8. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

The Pivotal Role of the 5-Chlorothiophene-3-carboxylic Acid Scaffold in Modern Drug Discovery: An In-depth SAR Analysis

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the Structure-Activity Relationship (SAR) of 5-Chlorothiophene-3-carboxylic acid analogs, a chemical scaffold of significant interest in contemporary drug discovery. This document provides a detailed analysis of how structural modifications to this core influence biological activity, with a particular focus on anticancer and anti-inflammatory applications. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Core Findings: A Tale of Two Activities

The this compound core has proven to be a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. This guide consolidates publicly available data to illuminate the key structural features that govern the efficacy of these analogs.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research highlights the potential of this compound analogs as anticancer agents. The primary mechanism of action for many of these compounds involves the disruption of critical cellular processes such as tubulin polymerization and the Wnt/β-catenin signaling pathway.

Table 1: Anticancer Activity of this compound Analogs and Related Thiophene Derivatives

| Compound ID | Modification | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Chalcone Analog C4 | 2-acetyl-5-chlorothiophene reacted with 4-chlorobenzaldehyde | WiDr colorectal cancer cells | 0.77 µg/mL | [1] |

| Chalcone Analog C6 | 2-acetyl-5-chlorothiophene reacted with 4-bromobenzaldehyde | WiDr colorectal cancer cells | 0.45 µg/mL | [1] |

| Thiophene Carboxamide 2b | N-(2,4-dimethoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 5.46 µM | [2] |

| Thiophene Carboxamide 2d | N-(4-ethoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 8.85 µM | [2] |

| Thiophene Carboxamide 2e | N-(4-methoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 12.58 µM | [2] |

| Benzo[b]thiophene b19 | N-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide 1,1-dioxide | MDA-MB-231 cells | - | [3] |

| Thiazolidinone 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 cell line panel (mean) | GI50: 1.57 µM | [4] |

Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene-based compounds, including analogs of this compound, have demonstrated significant anti-inflammatory properties.[5] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Modification | Target | Activity (IC50) | Reference |

| Compound 2 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | COX-2 | 6.0 µM | [6] |

| Compound 3 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | COX-2 | 6.6 µM | [6] |

| Isonicotinate 5 | N-(3-Aminophenyl) isonicotinamide | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, this guide includes diagrams generated using the DOT language.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section outlines the methodologies for key experiments cited in the literature.

Synthesis of Chlorothiophene-based Chalcones

The synthesis of chlorothiophene-based chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction.[1]

General Procedure:

-

A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) is prepared in methanol (20 mL).

-

A 40% potassium hydroxide solution (4 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (7:3).

-

Upon completion, the reaction mixture is worked up to isolate the desired chalcone product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 24-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (or 590 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[10][11]

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing tubulin protein, GTP, and a fluorescence reporter is prepared.

-

Compound Incubation: A series of concentrations of the test compound, along with positive (e.g., colchicine) and negative (e.g., DMSO) controls, are incubated with the tubulin protein in a 96-well plate.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Fluorescence Measurement: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The effect of the test compound is expressed as the percentage of inhibition of tubulin polymerization compared to the control.

Conclusion

The this compound scaffold represents a privileged structure in the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of this core can lead to potent and selective inhibitors of key biological pathways implicated in cancer and inflammation. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing the field of drug discovery. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Chlorothiophene-3-carboxylic Acid: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-chlorothiophene-3-carboxylic acid, a valuable intermediate in the development of novel therapeutics. The protocol outlined below is based on established chemical principles and offers a reliable method for the preparation of this compound.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active molecules.[1] Their utility in the development of anti-tumor and anti-inflammatory drugs underscores the importance of efficient and well-documented synthetic procedures.[1][2] This protocol details a multi-step synthesis beginning from the readily available 3-thiophenecarboxylic acid.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a two-step process involving the direct chlorination of 3-thiophenecarboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the direct chlorination of 3-thiophenecarboxylic acid.

Materials:

-

3-Thiophenecarboxylic acid

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN)

-

2M Hydrochloric Acid (HCl)

-

Isopropyl ether (IPE)

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-thiophenecarboxylic acid (1.0 eq) in acetonitrile.

-

Addition of Chlorinating Agent: Cool the suspension in an ice-water bath. To this, add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-